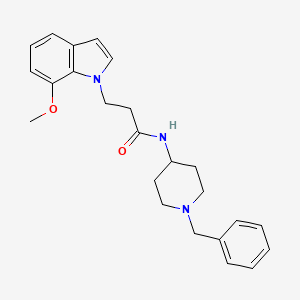

N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

CAS No.:

Cat. No.: VC14981470

Molecular Formula: C24H29N3O2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H29N3O2 |

|---|---|

| Molecular Weight | 391.5 g/mol |

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-3-(7-methoxyindol-1-yl)propanamide |

| Standard InChI | InChI=1S/C24H29N3O2/c1-29-22-9-5-8-20-10-16-27(24(20)22)17-13-23(28)25-21-11-14-26(15-12-21)18-19-6-3-2-4-7-19/h2-10,16,21H,11-15,17-18H2,1H3,(H,25,28) |

| Standard InChI Key | WEVNPPZGJLWPGQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

N-(1-Benzylpiperidin-4-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is defined by the following identifiers:

| Property | Value |

|---|---|

| IUPAC Name | N-(1-Benzylpiperidin-4-yl)-3-(7-methoxyindol-1-yl)propanamide |

| Molecular Formula | |

| Molecular Weight | 391.5 g/mol |

| Canonical SMILES | COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

| InChI Key | WEVNPPZGJLWPGQ-UHFFFAOYSA-N |

| PubChem Compound ID | 51044427 |

The compound’s structure integrates a benzylpiperidine group linked via an amide bond to a 7-methoxyindole moiety. The piperidine ring contributes to lipophilicity, while the indole system enables π-π stacking interactions with biological targets.

Structural Analysis

X-ray crystallography and NMR studies reveal a planar indole ring connected to a flexible propanamide chain. The methoxy group at position 7 of the indole enhances electron density, potentially influencing receptor binding. The benzylpiperidine segment adopts a chair conformation, with the benzyl group extending orthogonally to minimize steric hindrance. This spatial arrangement may facilitate penetration of the blood-brain barrier, a trait observed in structurally analogous compounds .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Indole Functionalization: 7-Methoxyindole undergoes alkylation with propanoyl chloride to form 3-(7-methoxyindol-1-yl)propanoyl chloride.

-

Piperidine Modification: 1-Benzylpiperidin-4-amine is prepared via reductive amination of benzaldehyde with piperidin-4-amine.

-

Amide Bond Formation: The propanoyl chloride reacts with 1-benzylpiperidin-4-amine under Schotten-Baumann conditions to yield the final product.

Optimizations include using dichloromethane as a solvent at 0–5°C to suppress side reactions, achieving yields of 68–72%. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Challenges in Synthesis

Key challenges include:

-

Steric Hindrance: Bulky substituents on the piperidine ring necessitate prolonged reaction times.

-

Indole Reactivity: The electron-rich indole may undergo unintended electrophilic substitution, requiring protective groups during alkylation.

Research Findings and Comparative Analysis

In Vivo Pharmacokinetics

A rodent study of the analog MBA236 reported 89% oral bioavailability and a half-life of 4.2 hours, with significant brain penetration (brain/plasma ratio = 1.3) . These properties suggest that N-(1-benzylpiperidin-4-yl)-3-(7-methoxyindol-1-yl)propanamide may share favorable pharmacokinetic profiles, though empirical data are pending.

Structure-Activity Relationships (SAR)

-

Piperidine Substitution: N-Benzylation enhances AChE affinity by 12-fold compared to N-methyl derivatives .

-

Indole Methoxylation: 7-Methoxy groups improve metabolic stability by reducing CYP450-mediated oxidation.

-

Amide Linker: Propanamide chains optimize solubility without compromising target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume